1,2-Dichlorooctan-4-one

Catalog No.
S14910996
CAS No.
102502-67-0
M.F
C8H14Cl2O
M. Wt
197.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dichlorooctan-4-one

CAS Number

102502-67-0

Product Name

1,2-Dichlorooctan-4-one

IUPAC Name

1,2-dichlorooctan-4-one

Molecular Formula

C8H14Cl2O

Molecular Weight

197.10 g/mol

InChI

InChI=1S/C8H14Cl2O/c1-2-3-4-8(11)5-7(10)6-9/h7H,2-6H2,1H3

InChI Key

LYEXRDCFFXNMIU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC(CCl)Cl

1,2-Dichlorooctan-4-one is an organic compound characterized by its molecular formula C₈H₁₄Cl₂O and a molecular weight of 195.10 g/mol. It features a carbon chain of eight atoms with two chlorine substituents at the first and second positions, along with a ketone functional group at the fourth position. This compound belongs to the class of halogenated ketones, which are known for their diverse chemical properties and applications in various fields.

Typical of halogenated compounds. These include:

  • Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Elimination Reactions: Under certain conditions, 1,2-Dichlorooctan-4-one may undergo elimination reactions to form alkenes.

These reactions are significant for synthesizing more complex molecules or for modifying the compound for specific applications.

1,2-Dichlorooctan-4-one can be synthesized through several methods:

  • Halogenation of Octan-4-one: This method involves the direct chlorination of octan-4-one using chlorine gas or a chlorinating agent under controlled conditions to ensure selective substitution at the desired positions.
  • Rearrangement Reactions: Starting from simpler halogenated compounds, rearrangement reactions can be employed to construct the carbon skeleton of 1,2-Dichlorooctan-4-one.

The choice of synthesis method depends on factors such as yield efficiency, cost-effectiveness, and environmental considerations.

1,2-Dichlorooctan-4-one finds applications in various domains:

  • Chemical Intermediates: It serves as a precursor in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
  • Pesticides and Herbicides: Due to its potential biological activity, it may be explored for use in developing new agricultural chemicals.
  • Solvents and Reactants: Its properties make it suitable for use as a solvent or reactant in organic synthesis.

Interaction studies involving 1,2-Dichlorooctan-4-one focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for assessing its potential toxicity and therapeutic applications. Comparative studies with similar compounds can provide insights into its behavior in biological systems.

Several compounds share structural similarities with 1,2-Dichlorooctan-4-one. Here is a comparison highlighting their unique characteristics:

Compound NameStructure CharacteristicsUnique Features
1-Chlorohexan-3-oneOne chlorine atom; shorter carbon chainLess sterically hindered; different reactivity
1-Bromoheptan-3-oneBromine instead of chlorineDifferent electrophilic properties
2-Chlorooctan-4-oneChlorine at the second positionVariation in reactivity due to position change
1,2-Dichlorohexan-3-oneShorter carbon chain; similar halogenationDifferent boiling point and solubility

The uniqueness of 1,2-Dichlorooctan-4-one lies in its specific chlorination pattern combined with a ketone functional group, which influences its reactivity and potential applications compared to other similar compounds.

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

196.0421705 g/mol

Monoisotopic Mass

196.0421705 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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